molecular formula C11H11BrN2O3 B8370179 2-(6-bromo-1,2-benzisoxazol-3-yl)-N-(2-hydroxyethyl)acetamide

2-(6-bromo-1,2-benzisoxazol-3-yl)-N-(2-hydroxyethyl)acetamide

Cat. No. B8370179
M. Wt: 299.12 g/mol
InChI Key: YNAGIVUXPIESRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-bromo-1,2-benzisoxazol-3-yl)-N-(2-hydroxyethyl)acetamide is a useful research compound. Its molecular formula is C11H11BrN2O3 and its molecular weight is 299.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-bromo-1,2-benzisoxazol-3-yl)-N-(2-hydroxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-bromo-1,2-benzisoxazol-3-yl)-N-(2-hydroxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(6-bromo-1,2-benzisoxazol-3-yl)-N-(2-hydroxyethyl)acetamide

Molecular Formula

C11H11BrN2O3

Molecular Weight

299.12 g/mol

IUPAC Name

2-(6-bromo-1,2-benzoxazol-3-yl)-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C11H11BrN2O3/c12-7-1-2-8-9(14-17-10(8)5-7)6-11(16)13-3-4-15/h1-2,5,15H,3-4,6H2,(H,13,16)

InChI Key

YNAGIVUXPIESRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)ON=C2CC(=O)NCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of (6-bromo-1,2-benzisoxazol-3-yl)acetic acid (Intermediate 32) (0.10 g) and HATU (0.18 g) in tetrahydrofuran (5 ml) was stirred at room temp. for 10 min then treated with 1-hydroxybenzotriazole (0.05 g) 2-aminoethanol (0.03 ml) and diisopropylethylamine (0.2 ml). The mixture was stirred for a further 18 h then concentrated under vacuum. The residue was partitioned between dichloromethane (5 ml) and 2M aqueous sodium carbonate (5 ml). The organic layer was dried using a hydrophobic filter tube then applied to a Varian Bond-Elut SPE cartridge. Sequential elution with dichloromethane, ether, ethyl acetate, acetonitrile and acetone yieldded the title compound as a white solid (0.08 g).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Two

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